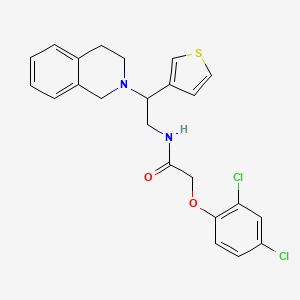

2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide

Description

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N2O2S/c24-19-5-6-22(20(25)11-19)29-14-23(28)26-12-21(18-8-10-30-15-18)27-9-7-16-3-1-2-4-17(16)13-27/h1-6,8,10-11,15,21H,7,9,12-14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUNXBBRWSEMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS Number: 921897-86-1) is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 443.3 g/mol. The structure includes a dichlorophenoxy group, which is known for its herbicidal properties, and a dihydroisoquinoline moiety that may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C19H20Cl2N2O4S |

| Molecular Weight | 443.3 g/mol |

| CAS Number | 921897-86-1 |

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide may exhibit anticancer properties. For instance, the presence of the dihydroisoquinoline structure has been linked to apoptosis induction in various cancer cell lines. A study found that derivatives of dihydroisoquinoline showed significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Compounds with phenoxy and thiophene groups have demonstrated effectiveness against bacterial strains. Research indicates that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

The precise mechanisms through which 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell death or inhibition of growth.

- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

- Anticancer Activity : A study published in Cancer Letters highlighted the ability of certain dihydroisoquinoline derivatives to induce apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Efficacy : Research published in the Journal of Antimicrobial Chemotherapy demonstrated that phenoxy compounds exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus .

- Toxicological Profile : The toxicological profile of related compounds suggests that while they possess therapeutic potential, careful evaluation is necessary due to possible side effects observed in animal studies .

Applications De Recherche Scientifique

The compound 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

The compound's structural features position it as a candidate for drug development. The isoquinoline derivatives are known for their diverse biological activities, including anticancer and neuroprotective effects. Research has shown that compounds with similar structures exhibit inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

Case Study: Anticancer Activity

A study focusing on isoquinoline derivatives demonstrated that modifications to the isoquinoline structure can enhance cytotoxicity against cancer cell lines. The incorporation of the dichlorophenoxy group may further augment these effects by enhancing lipophilicity and cellular uptake.

Herbicide Development

The dichlorophenoxy component is reminiscent of established herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. This compound's potential as a herbicide lies in its ability to mimic plant hormones, disrupting normal growth processes in target weeds.

Research Insights

Research has indicated that phenoxy herbicides can effectively control broadleaf weeds while being less harmful to grasses. The development of derivatives like the one could lead to more selective herbicides with reduced environmental impact.

Biochemical Applications

Due to its unique structure, this compound may serve as a biochemical probe or tool in research settings. Its ability to interact with specific biological pathways could facilitate studies on signal transduction and cellular responses.

Example Application

In studies involving plant cell cultures, compounds similar to this one have been utilized to manipulate growth patterns, aiding in the understanding of plant development and genetics.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Primary Application |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | Dichlorophenoxy group | Herbicide |

| Isoquinoline Derivatives | Isoquinoline core | Anticancer agents |

| Target Compound | Isoquinoline + Thiophene + Dichlorophenoxy | Potential herbicide/anticancer agent |

Table 2: Biological Activities of Related Compounds

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings and Analysis

Structural Influence on Bioactivity

- Enzyme Inhibition: The 2,4-dichlorophenoxy group, as seen in , enhances COX-2 binding affinity due to its electron-withdrawing properties and planar geometry, which facilitates π-π stacking in enzyme active sites .

- Antibacterial Potential: The thiazol-2-yl acetamide in mimics benzylpenicillin’s lateral chain, suggesting a mechanism analogous to β-lactam antibiotics .

- Herbicidal Activity : Alachlor () demonstrates that chloroacetamides with lipophilic substituents (e.g., 2,6-diethylphenyl) are effective in disrupting plant lipid biosynthesis .

Spectroscopic and Crystallographic Insights

- Hydrogen Bonding : The thiazol-2-yl acetamide in forms inversion dimers via N–H⋯N hydrogen bonds, critical for stabilizing crystal structures .

- Spectral Characterization : emphasizes the utility of 15N NMR for resolving tautomeric forms in thiophene-containing acetamides, a technique applicable to the target compound’s thiophen-3-yl group .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.